Benzenamine,4,4'-(cyclohexanediyl)bis-(9CI)
Overview
Description
Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI), also known as 4,4’-diaminodiphenyl cyclohexane, is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . This compound is characterized by the presence of two benzenamine groups connected by a cyclohexane ring, making it a diamine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) typically involves the reaction of cyclohexane with aniline under specific conditions. One common method includes the catalytic hydrogenation of 4,4’-dinitrodiphenyl cyclohexane, which is then reduced to the corresponding diamine . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) may involve large-scale hydrogenation reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form cyclohexyl derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as acyl chlorides or aldehydes are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but with a methylene bridge instead of a cyclohexane ring.
4,4’-Diaminodiphenyl ether: Contains an ether linkage instead of a cyclohexane ring.
4,4’-Diaminodiphenyl sulfone: Features a sulfone group instead of a cyclohexane ring.
Uniqueness
Benzenamine,4,4’-(cyclohexanediyl)bis-(9CI) is unique due to its cyclohexane bridge, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
IUPAC Name |
4,4-diphenylcyclohexane-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-18(20)13-11-17(12-14-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMMKCKGERIECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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